molecular formula C11H8FNO2 B15274024 2-Fluoro-2-(quinolin-3-yl)acetic acid

2-Fluoro-2-(quinolin-3-yl)acetic acid

Cat. No.: B15274024
M. Wt: 205.18 g/mol
InChI Key: VCKPBBIKKIJLQR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(quinolin-3-yl)acetic acid is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(quinolin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

Scientific Research Applications

2-Fluoro-2-(quinolin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antibacterial, antineoplastic, and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(quinolin-3-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-quinolin-3-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H,(H,14,15)

InChI Key

VCKPBBIKKIJLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)F

Origin of Product

United States

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